molecular formula C19H15NO4 B6525552 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate CAS No. 1007678-00-3

2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate

Cat. No.: B6525552
CAS No.: 1007678-00-3
M. Wt: 321.3 g/mol
InChI Key: JNTKOHMSEXCCEC-SNAWJCMRSA-N
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Description

2-Methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate is a synthetic organic compound characterized by a furan-2-carboxylate ester linked to a methoxy-substituted phenyl ring via an (E)-configured ethenyl bridge to a pyridine moiety. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.

Properties

IUPAC Name

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-22-18-13-15(5-4-14-8-10-20-11-9-14)6-7-16(18)24-19(21)17-3-2-12-23-17/h2-13H,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTKOHMSEXCCEC-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes such as the Suzuki-Miyaura coupling reaction. This palladium-catalyzed method allows for the formation of the desired compound through the reaction of an aryl halide with an aryl boronic acid under specific conditions, including the use of a base and appropriate solvents.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, various derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µM)
Compound A (similar derivative)Bacillus subtilis4.69
Compound BE. coli8.33
Compound CPseudomonas aeruginosa13.40
Compound DCandida albicans16.69

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, in vitro experiments revealed that certain derivatives exhibited potent antiproliferative effects, surpassing standard chemotherapeutics like Combretastatin-A4 in selectivity against human endothelial cells .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound EA549 (lung cancer)12
Compound FHeLa (cervical cancer)9
Compound GMCF7 (breast cancer)15

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammation and cancer pathways. It may inhibit key enzymes that play roles in inflammatory responses or tumor progression, leading to reduced cellular proliferation and enhanced apoptosis in cancer cells .

Case Studies

  • Antimicrobial Study : A study focused on the structure-activity relationship (SAR) of related compounds demonstrated that modifications on the phenolic ring significantly enhanced antimicrobial efficacy. The presence of electron-donating groups was found to improve activity against bacterial strains .
  • Cancer Cell Line Evaluation : Another investigation assessed the effects of various derivatives on multiple cancer cell lines, revealing that certain substitutions led to increased selectivity and potency compared to traditional agents .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through reactions such as:

  • Heck Reaction : Coupling with halogenated compounds.
  • Suzuki Coupling : Formation of biaryl compounds.

These reactions enable the creation of more complex molecules for pharmaceuticals and materials science.

Research indicates that 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate exhibits significant biological activity, including:

  • Antimicrobial Properties : Similar compounds have shown efficacy against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Microbial Strain Inhibition Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli50
  • Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in inflammatory diseases.

Fluorescent Probes

Due to its luminescent properties, the compound can be utilized in the development of fluorescent probes for biological imaging. The pyridine ring can coordinate with metal ions, enhancing its optical properties.

Material Science

The compound's ability to form metal-organic frameworks (MOFs) opens avenues for applications in gas storage and separation technologies. Its structural features allow for the design of porous materials with high surface areas.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition against multiple bacterial strains, supporting its potential as an antimicrobial agent.
  • Anti-inflammatory Research : In a study examining novel anti-inflammatory agents, researchers found that compounds similar to this one reduced edema in animal models significantly after administration.
  • Fluorescent Imaging : Research published in Chemical Communications highlighted the use of this compound as a fluorescent probe, showing enhanced imaging capabilities in live cell studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Key Functional Groups Applications/Properties References
Target Compound Phenyl-furan carboxylate + pyridine-ethenyl bridge Furan carboxylate, pyridine, methoxy, ethenyl Potential photochemical/biological activity
Fluorescent Brightener 368 (CAS 1533–45–5) Benzoxazole-ethenyl-benzoxazole Benzoxazole, ethenyl Fluorescent brightening in textiles
Montelukast Sodium (CAS 158966-92-8) Chloroquinoline-ethenyl-phenyl + sulfinyl group Quinoline, sulfinyl, ethenyl Leukotriene receptor antagonist (asthma)
Methyl 3-methoxyacrylate derivative (CAS 131860-33-8) Pyrimidine-phenoxy acrylate Pyrimidine, cyano, acrylate Agrochemical intermediates
[2-Methoxy-4-(hydrazinylidene)phenyl] furan-2-carboxylate (CAS 732288-11-8) Phenyl-furan carboxylate + hydrazinylidene substituent Furan carboxylate, hydrazinylidene, methoxy Chelation or sensor applications

Key Comparative Insights

Electronic Properties and Conjugation The target compound’s pyridine-ethenyl-phenyl system enables extended conjugation, similar to Fluorescent Brightener 368’s benzoxazole-ethenyl-benzoxazole structure. However, the pyridine ring may offer stronger electron-withdrawing effects compared to benzoxazole, altering UV-Vis absorption profiles . Montelukast’s chloroquinoline-ethenyl system highlights how heteroaromatic substituents (e.g., quinoline vs. pyridine) modulate biological activity, such as receptor binding affinity .

Functional Group Influence on Reactivity The furan carboxylate group in the target compound contrasts with Montelukast’s sulfinyl moiety. Furan esters are generally more hydrolytically stable than sulfinyl groups, suggesting divergent metabolic pathways in biological systems .

Applications

  • Fluorescent Brighteners (e.g., CAS 1533–45–5) leverage ethenyl-linked aromatic systems for UV-light absorption and emission, a property the target compound may share due to its conjugated framework .
  • The hydrazinylidene-substituted analog (CAS 732288-11-8) demonstrates how auxiliary functional groups (e.g., hydrazine) can expand utility into chelation or sensing, a direction unexplored for the target compound .

Research Findings and Data Gaps

  • Synthetic Accessibility : suggests that furan carboxylate esters are synthetically tractable, but specific yields or conditions for the target compound remain undocumented.
  • Physical Properties : Melting points, solubility, and stability data are absent in the evidence, necessitating experimental characterization.

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